molecular formula C13H15ClN2O2 B1419299 tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate CAS No. 1148027-12-6

tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate

Cat. No.: B1419299
CAS No.: 1148027-12-6
M. Wt: 266.72 g/mol
InChI Key: HAWLLRYDJOYVBH-UHFFFAOYSA-N
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Description

tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate: is a chemical compound with the molecular formula C13H15ClN2O2 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorophenyl cyanomethyl precursor. One common method is the reaction of tert-butyl carbamate with 2-chlorobenzyl cyanide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Products may include oxidized forms of the cyano or carbamate groups.

    Reduction: Products may include reduced forms of the cyano group, such as amines.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential biological activity. It may act as an inhibitor or modulator of certain enzymes or receptors, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases by targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(2-bromophenyl)(cyano)methyl]carbamate
  • tert-butyl N-[(2-fluorophenyl)(cyano)methyl]carbamate
  • tert-butyl N-[(2-methylphenyl)(cyano)methyl]carbamate

Uniqueness

tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents .

Properties

IUPAC Name

tert-butyl N-[(2-chlorophenyl)-cyanomethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-11(8-15)9-6-4-5-7-10(9)14/h4-7,11H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWLLRYDJOYVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501148909
Record name Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148027-12-6
Record name Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148027-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2-chlorophenyl)cyanomethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501148909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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